
5-(1-benzofuran-2-yl)-1H-1,2,3-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzofuran-2-yl)-2H-triazole is a heterocyclic compound that combines the structural features of benzofuran and triazole rings Benzofuran is known for its presence in various natural products and its significant biological activities, while triazole is a versatile moiety in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-benzofuran-2-yl)-2H-triazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxyacetophenone with hydrazine hydrate to form 2-hydroxybenzohydrazide, which is then cyclized with triethyl orthoformate to yield the benzofuran ring. The triazole ring can be introduced via a cycloaddition reaction using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Benzofuran-2-yl)-2H-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzofuran or triazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4-(1-Benzofuran-2-yl)-2H-triazole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits biological activities such as antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Its potential therapeutic effects are being explored in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-(1-benzofuran-2-yl)-2H-triazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation or the induction of apoptosis in cancer cells. The compound’s antimicrobial effects could result from disrupting bacterial cell membranes or inhibiting essential enzymes.
Comparación Con Compuestos Similares
Benzofuran: Known for its wide range of biological activities, including anticancer and antimicrobial properties.
Triazole: Widely used in medicinal chemistry for its antifungal and antibacterial activities.
Uniqueness: 4-(1-Benzofuran-2-yl)-2H-triazole combines the beneficial properties of both benzofuran and triazole, resulting in a compound with enhanced biological activities and potential applications. Its unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development.
Propiedades
Fórmula molecular |
C10H7N3O |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
4-(1-benzofuran-2-yl)-2H-triazole |
InChI |
InChI=1S/C10H7N3O/c1-2-4-9-7(3-1)5-10(14-9)8-6-11-13-12-8/h1-6H,(H,11,12,13) |
Clave InChI |
DCERZYFATQLVJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(O2)C3=NNN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


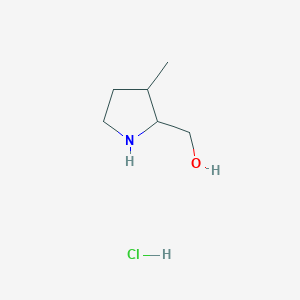


![[(1R)-2,2,2-trifluoro-1-methyl-ethyl]hydrazine;hydrochloride](/img/structure/B13888591.png)
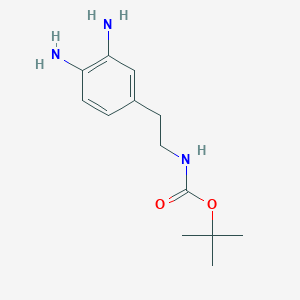
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)
![4-[3-(1-Quinolin-2-ylazetidin-3-yl)oxypyrazin-2-yl]morpholine](/img/structure/B13888618.png)

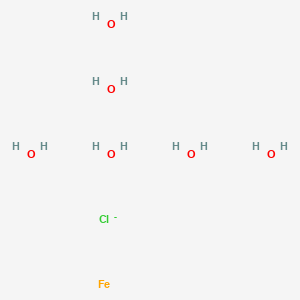
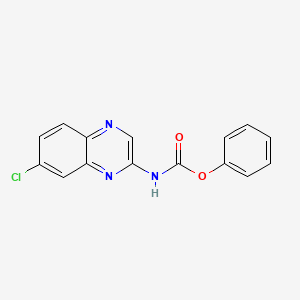
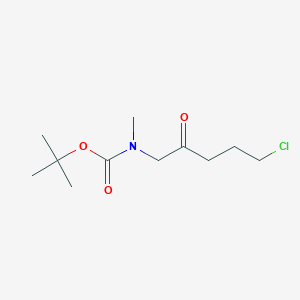
![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)


